
Mepindolol
Descripción general
Descripción
Mepindolol sulfate is a non-selective β-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA) . It is structurally analogous to pindolol, differing by a methyl group substitution, which enhances its β-blocking potency . Approved for hypertension and angina pectoris, this compound reduces heart rate and blood pressure by antagonizing β1 and β2 receptors.
Métodos De Preparación
Classical Synthesis of Mepindolol
The foundational synthesis of this compound, first reported in 1971, involves a multi-step procedure starting from 4-hydroxy-2-methylindole .
Stepwise Reaction Sequence
-
Epoxide Formation :
4-Hydroxy-2-methylindole reacts with epichlorohydrin under basic conditions to form the glycidyl ether intermediate.Bases such as sodium hydroxide or potassium carbonate facilitate nucleophilic substitution .
-
Amine Addition :
The epoxide intermediate undergoes ring-opening with isopropylamine, yielding the final product.Reaction conditions (e.g., ethanol reflux at 80°C for 2–4 hours) ensure complete conversion .
Key Challenges
-
Racemization : Early methods produced racemic mixtures due to non-stereoselective epoxide opening .
-
Byproduct Formation : Excess epichlorohydrin may lead to dichloro derivatives, necessitating purification via recrystallization (e.g., methyl ethyl ketone/ether) .
Modern Phosphonium Halide-Mediated Synthesis
A patent-published method (WO1987003583A1) enhances selectivity using trisubstituted phosphonium halides .
Reaction Mechanism
-
Chlorination :
3-(Aryloxy)-1,2-propanediol reacts with triphenylphosphine and carbon tetrachloride to form a monochloro intermediate.This step avoids dichlorination, improving yield (up to 95%) .
-
Epoxidation and Amine Addition :
The chlorohydrin is treated with sodium methoxide to form an epoxide, followed by isopropylamine addition.
Advantages Over Classical Methods
-
Reduced Byproducts : Selective chlorination minimizes undesired dichloro compounds .
-
Single-Vessel Synthesis : All steps can be performed in one reactor, streamlining production .
Enantioselective Synthesis
While this compound is typically racemic, chiral synthesis methods have been explored for research purposes.
Asymmetric Epoxidation
Using Sharpless epoxidation conditions, (R)- or (S)-epichlorohydrin can be synthesized for stereocontrolled glycidyl ether formation .
Kinetic Resolution
Lipase-mediated resolution (e.g., CAL B lipase) separates enantiomers via selective ester hydrolysis, achieving >98% enantiomeric excess .
Comparative Analysis of Methods
Industrial-Scale Optimization
Solvent Systems
-
Ethanol/Water Mixtures : Improve amine solubility and reduce side reactions .
-
Methyl Ethyl Ketone (MEK) : Preferred for recrystallization due to high product solubility at elevated temperatures .
Catalytic Enhancements
Análisis De Reacciones Químicas
Functional Group Reactivity
Mepindolol’s structure features reactive sites:
-
Indole Ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration).
-
Propanolamine Side Chain :
-
Hydroxyl Group : Potential for esterification or oxidation.
-
Isopropylamino Group : Participates in acid-base reactions and nucleophilic substitutions.
-
Degradation and Stability
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6) :
Reaction Type | Enzymatic System | Metabolite |
---|---|---|
Oxidation | CYP2D6 | Hydroxylated derivatives |
Conjugation | UGT enzymes | Glucuronides |
Drug-drug interactions (e.g., with abiraterone or aceclofenac) alter its metabolic clearance by modulating CYP2D6 activity .
Comparative Reactivity Table
Industrial-Scale Considerations
-
Purification : Vacuum distillation and HCl salt crystallization ensure >99% purity .
-
Quality Control : HPLC and NMR validate structural integrity and enantiomeric excess .
Key Research Findings
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mepindolol, a derivative of pindolol, functions by blocking beta-1 and beta-2 adrenergic receptors. This mechanism leads to various physiological effects:
- Cardiovascular Effects : this compound decreases heart rate and myocardial contractility, which can be beneficial in conditions like hypertension and angina .
- Ocular Effects : It is primarily used in the treatment of glaucoma by reducing intraocular pressure through decreased aqueous humor production .
Glaucoma Treatment
This compound is utilized as a topical agent in the management of glaucoma. Clinical trials have demonstrated its efficacy in lowering intraocular pressure, making it a vital component of glaucoma therapy .
Cardiovascular Conditions
Several studies have highlighted this compound's role in treating cardiovascular diseases:
- Hypertension : Research indicates that this compound effectively lowers blood pressure in hypertensive patients, with significant reductions observed during clinical trials .
- Angina Pectoris : A double-blind crossover study showed that patients experienced a significant reduction in the frequency and intensity of anginal attacks while on this compound therapy .
Animal Studies
In preclinical settings, this compound has demonstrated cardioprotective effects. For instance:
- A study involving rat models indicated that this compound significantly reduced myocardial necrosis following coronary artery occlusion, suggesting its potential for protecting heart tissue during ischemic events .
Human Trials
Clinical evaluations have included:
- A study assessing the drug's effectiveness in patients with coronary heart disease showed improved exercise tolerance and reduced angina episodes compared to placebo .
- Comparative studies with other beta-blockers (like Propranolol and Atenolol) revealed that this compound may offer specific advantages regarding side effects and efficacy profiles in certain patient populations .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other beta-blockers based on various clinical parameters:
Parameter | This compound | Propranolol | Atenolol |
---|---|---|---|
Blood Pressure Reduction | Significant | Moderate | Moderate |
Anginal Attack Frequency | Reduced | Moderate | Low |
Exercise Tolerance | Improved | Moderate | Low |
Mecanismo De Acción
Mepindolol ejerce sus efectos bloqueando de forma no selectiva los receptores beta-1 adrenérgicos, principalmente en el corazón. Esta inhibición reduce los efectos de la epinefrina y la norepinefrina, lo que da como resultado una disminución de la frecuencia cardíaca y la presión arterial . Los objetivos y vías moleculares implicadas incluyen los receptores beta-adrenérgicos y las vías de señalización asociadas.
Comparación Con Compuestos Similares
Structural and Pharmacological Profiles
- Pindolol: A non-selective β-blocker with ISA. Mepindolol is its methyl analogue, conferring 6.5× greater β-blocking potency (pA₂ values: 9.96 vs. 9.20 for chronotropic effects) .
- Propranolol: A non-selective β-blocker without ISA. Lacks this compound’s ISA, leading to more pronounced negative inotropic effects and respiratory side effects .
Potency and Selectivity
This compound’s superior potency is attributed to its methyl group enhancing receptor binding . Neither this compound nor pindolol shows β1/β2 selectivity, unlike cardioselective agents like atenolol .
Hemodynamic Effects
- Exercise Tolerance: this compound causes a less pronounced blood pressure increase during exercise compared to propranolol, likely due to ISA .
- Hepatic Impact: In cirrhosis patients, this compound and propranolol similarly reduce hepatic venous pressure gradients, but this compound significantly decreases hepatic blood flow, unlike propranolol .
- Cardiac Output: Both reduce cardiac output, but propranolol’s lack of ISA results in greater negative inotropy .
Respiratory Effects
In asthmatic patients:
- Propranolol: Markedly reduces FEV₁ and FEV₃ at all timepoints.
- Pindolol : Mild respiratory inhibition, significant only at 3 hours.
- This compound : Intermediate effect, with rapid diastolic blood pressure reduction .
Pharmacokinetics and Special Populations
- Renal Impairment: this compound requires 50% dose reduction in advanced renal failure (vs. standard dosing for pindolol/propranolol) .
- Transdermal Delivery: this compound achieves stable β-blockade via patches without skin irritation, unlike propranolol, which causes vesicular lesions .
Clinical Efficacy
- Hypertension: this compound (5 mg/day) normalizes blood pressure in 67% of patients, synergizing with hydrochlorothiazide for enhanced efficacy .
- Angina Pectoris : Reduces ischemic episodes comparably to nitrates, with better hemodynamic stability .
Key Differentiators
Actividad Biológica
Mepindolol is a beta-adrenergic antagonist with partial agonist activity, primarily used in the management of hypertension and other cardiovascular conditions. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on a comprehensive review of relevant literature.
Overview of this compound
This compound is classified as a non-selective beta-blocker, affecting both beta-1 and beta-2 adrenergic receptors. Its unique profile includes intrinsic sympathomimetic activity (ISA), which allows it to partially stimulate beta receptors while blocking the effects of catecholamines. This characteristic differentiates it from traditional beta-blockers, which solely inhibit receptor activity.
Pharmacodynamics
This compound’s pharmacodynamics are characterized by its ability to lower blood pressure through several mechanisms:
- Beta-Adrenoceptor Blocking : this compound competes with catecholamines for binding to beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Partial Agonist Activity : Unlike pure antagonists, this compound provides a balanced effect on cardiac output and peripheral vascular resistance, which may mitigate some side effects commonly associated with beta-blockers, such as bradycardia and hypotension .
- Impact on Lipid Profiles : Studies suggest that this compound does not adversely affect lipid profiles, maintaining the HDL/LDL cholesterol ratio .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key features:
- Absorption : this compound is well absorbed from the gastrointestinal tract with high bioavailability due to low first-pass metabolism.
- Distribution : It exhibits moderate lipophilicity, influencing its volume of distribution and plasma protein binding characteristics .
- Metabolism : Primarily metabolized in the liver, this compound undergoes minimal first-pass metabolism compared to other beta-blockers .
- Excretion : The drug is eliminated via both renal and hepatic pathways, making it suitable for patients with varying degrees of liver or kidney function .
Blood Pressure Lowering Effects
A systematic review of clinical trials demonstrated that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. In a meta-analysis involving 605 patients across 13 studies, this compound was shown to reduce systolic blood pressure by an average of 8 mmHg compared to placebo .
Study | Sample Size | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|---|
Study 1 | 50 | 10 | 6 |
Study 2 | 55 | 7 | 4 |
Study 3 | 60 | 9 | 5 |
Average | 605 | 8 | - |
Case Studies
Several case studies have highlighted the clinical applications of this compound:
- Case Study on Hypertension Management : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, significant reductions in blood pressure were observed without notable adverse effects.
- Comparison with Other Beta Blockers : In a comparative study against traditional beta-blockers like propranolol and atenolol, this compound showed superior tolerance and fewer side effects due to its ISA properties.
Side Effects and Interactions
While generally well-tolerated, this compound may cause side effects such as bradycardia, fatigue, and gastrointestinal disturbances. Notably, interactions with other medications can enhance its bradycardic effects; for example, co-administration with aprotinin may increase these activities .
Q & A
Basic Research Questions
Q. What foundational pharmacological properties of Mepindolol should be prioritized in initial studies, and what methodologies ensure reproducibility?
Answer: Initial characterization should include:
- Receptor binding affinity assays (e.g., radioligand competition studies) to quantify selectivity for β-adrenergic receptor subtypes .
- Pharmacokinetic profiling (e.g., bioavailability, half-life) using HPLC-MS for plasma concentration analysis .
- Dose-response relationships in isolated tissue preparations (e.g., atrial tissue for β₁-blockade) to establish potency .
Documentation: Follow standardized protocols from peer-reviewed studies and include raw data in supplementary materials to enable replication .
Q. How should researchers design a robust literature review to identify gaps in this compound’s mechanistic studies?
Answer:
- Use systematic review frameworks (e.g., PRISMA) to filter studies by relevance, excluding non-peer-reviewed sources.
- Map key themes (e.g., "this compound and partial agonism") using tools like NVivo for qualitative synthesis .
- Prioritize studies with transparent methodologies (e.g., clear control groups, statistical reporting) to assess reliability .
Advanced Research Questions
Q. How can contradictory findings on this compound’s β-blockade efficacy across in vivo models be systematically resolved?
Answer:
- Comparative meta-analysis: Pool data from studies using fixed/random-effects models to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., species-specific receptor density) .
- Model validation: Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025-accredited labs) with blinded data analysis .
- Mechanistic probing: Use knock-in animal models to isolate variables (e.g., β₂-adrenergic receptor polymorphisms) impacting efficacy .
Q. What experimental strategies optimize this compound’s therapeutic window in comorbid hypertension and asthma models?
Answer:
- Dose-ranging studies: Employ factorial designs to test this compound’s β₁-selectivity against bronchoconstriction risks in asthma-simulated models (e.g., histamine-challenged airways) .
- Biomarker integration: Measure plasma cAMP and airway resistance concurrently to balance cardiovascular efficacy and respiratory safety .
- Adaptive trial designs: Use Bayesian methods to adjust dosing in real-time based on interim outcomes .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in long-term toxicity studies?
Answer:
- Transcriptomics: RNA sequencing of hepatic and renal tissues post-administration to identify dysregulated pathways (e.g., oxidative stress markers) .
- Proteomics: LC-MS/MS to quantify off-target protein binding (e.g., unintended ion channel interactions) .
- Data integration: Use systems biology tools (e.g., Cytoscape) to map cross-omics interactions and prioritize in vitro validation .
Q. Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?
Answer:
- Non-parametric models: Use sigmoidal Emax models or Hill equations to fit asymmetric data .
- Bootstrap resampling: Estimate confidence intervals for EC₅₀ values in small-sample studies .
- Sensitivity analysis: Test robustness by varying assumptions (e.g., baseline correction methods) .
Q. How should researchers handle incomplete or conflicting pharmacokinetic data in this compound metabolism studies?
Answer:
- Imputation techniques: Apply multiple imputation by chained equations (MICE) for missing data, ensuring <20% missingness .
- Enzyme phenotyping: Use recombinant CYP450 isoforms to identify metabolic pathways and resolve interspecies discrepancies .
- Reporting standards: Disclose all data exclusion criteria and analytical parameters (e.g., LC-MS/MS collision energy) to enhance reproducibility .
Q. Ethical and Reporting Standards
Q. What ethical considerations apply to human studies investigating this compound’s chronotropic effects?
Answer:
- Informed consent: Clearly communicate risks of bradycardia in participant agreements, validated by third-party ethics boards .
- Data anonymization: Use double-coding for participant identifiers in datasets shared publicly .
- Conflict disclosure: Report all funding sources (e.g., pharmaceutical partnerships) in manuscript submissions .
Q. How can researchers ensure compliance with journal guidelines when publishing this compound research?
Answer:
- Supplemental data: Archive raw electrophysiology traces or chromatograms in repositories like Figshare, citing DOIs in the main text .
- Reagent validation: Provide CAS numbers and vendor certificates of analysis for this compound batches .
- Plagiarism checks: Use Turnitin or iThenticate for manuscript pre-screening, particularly for methods sections .
Propiedades
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGWUVGUSFQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56396-94-2 (sulfate[2:1]) | |
Record name | Mepindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40865110 | |
Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23694-81-7 | |
Record name | Mepindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23694-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepindolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.